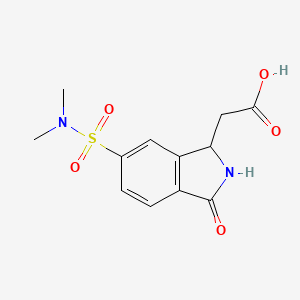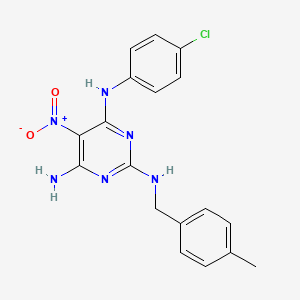![molecular formula C13H9ClN4O5 B12466882 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12466882.png)
2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide is an organic compound with a complex structure, characterized by the presence of a chlorophenyl group, an amino group, and two nitro groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide typically involves the nitration of a precursor compound followed by amination. One common method involves the nitration of 3,5-dinitrobenzoic acid, followed by the introduction of the 4-chlorophenylamine group under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used; for example, hydroxylated derivatives if hydroxide is used.
Oxidation: The products include nitroso or nitro derivatives.
科学研究应用
2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials with specific properties, such as photoluminescent materials.
作用机制
The mechanism of action of 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzene
- 2-[(4-Bromophenyl)amino]-3,5-dinitrobenzamide
- 2-[(4-Methoxyphenyl)amino]-3,5-dinitrobenzamide
Uniqueness
2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide is unique due to the presence of both nitro and chlorophenyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H9ClN4O5 |
|---|---|
分子量 |
336.69 g/mol |
IUPAC 名称 |
2-(4-chloroanilino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H9ClN4O5/c14-7-1-3-8(4-2-7)16-12-10(13(15)19)5-9(17(20)21)6-11(12)18(22)23/h1-6,16H,(H2,15,19) |
InChI 键 |
PBJIUEZAAQHMLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12466807.png)
![2-methyl-N-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}oxy)propanimidoyl chloride](/img/structure/B12466826.png)
![2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B12466830.png)
![1-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B12466838.png)
![N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-3-methylbenzamide](/img/structure/B12466854.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466856.png)
![N-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12466864.png)
methanone](/img/structure/B12466870.png)

![N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12466879.png)
![1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12466884.png)

![3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12466902.png)
